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Compound of Interest

Compound Name: Defluoro dolutegravir

Cat. No.: B15293611 Get Quote

An In-Depth Technical Guide to the Structure Elucidation of Defluoro Dolutegravir Impurities

Introduction
Dolutegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.

During its synthesis and storage, various related substances and impurities can form. Among

these are the "Defluoro dolutegravir" isomers, which are critical to identify and control for

ensuring the quality and safety of the active pharmaceutical ingredient (API). This guide details

the structure elucidation process for two primary defluorinated impurities of dolutegravir: 2-

Fluoro Dolutegravir and 4-Fluoro Dolutegravir. These impurities are characterized by the

absence of one fluorine atom from the 2,4-difluorobenzyl moiety of the parent drug.

The two key isomers discussed are:

(4R,12aS)-N-(2-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-

pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, also known as Dolutegravir

Impurity D (CAS: 1863916-87-3).[3]

(4R,12aS)-N-(4-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-

pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide (CAS: 1863916-88-4).[4][5]

This document outlines the analytical workflow and the expected data from various

spectroscopic and chromatographic techniques used to confirm their precise chemical

structures. While specific proprietary spectral data is not publicly available, this guide

reconstructs the elucidation process based on established principles and data for related

compounds. Commercial suppliers of these reference standards, such as SynThink and GLP
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Pharma Standards, provide comprehensive characterization data including ¹H-NMR, Mass

Spectrometry (MS), HPLC, IR, and TGA with their products.[4][5][6]

Proposed Structure Elucidation Workflow
The structure elucidation of a known impurity like Defluoro dolutegravir follows a systematic

analytical workflow. This process begins with isolation and purification, followed by a series of

spectroscopic and chromatographic analyses to confirm the molecular structure and purity.

Figure 1: General Workflow for Structure Elucidation
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Figure 1: General Workflow for Structure Elucidation
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Mass Spectrometry (MS)
Mass spectrometry is the first-line technique to determine the molecular weight of the impurity

and to gain initial structural information through fragmentation patterns.

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

Chromatography System: A high-performance liquid chromatography (HPLC) system is used

for separation.

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm particle size) is typically

employed.

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is common for good

ionization.

Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for

dolutegravir and its analogs.

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap is used to obtain accurate mass measurements.

Expected Data and Interpretation
The primary goal is to confirm the molecular formula C₂₀H₂₀FN₃O₅.

Analyte Molecular Formula
Calculated

Monoisotopic Mass

Expected [M+H]⁺ Ion

(m/z)

Dolutegravir C₂₀H₁₉F₂N₃O₅ 419.1292 420.1370

Defluoro Dolutegravir C₂₀H₂₀FN₃O₅ 401.1387 402.1465

Table 1: Comparison of Molecular Weights and Expected [M+H]⁺ Ions.

High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.

The measured mass of the [M+H]⁺ ion should be within a narrow tolerance (e.g., < 5 ppm) of
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the calculated mass for C₂₀H₂₁FN₃O₅⁺.

Tandem MS (MS/MS) would be used to study the fragmentation pattern. While the exact

fragmentation will differ slightly between the 2-fluoro and 4-fluoro isomers, the loss of the

fluorobenzyl group would be a key diagnostic fragmentation, helping to confirm the core

structure remains intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structure elucidation of

organic molecules, providing detailed information about the carbon-hydrogen framework and

the position of the fluorine atom.

Experimental Protocol: NMR Analysis
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common

solvents.

Spectrometers: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Experiments: A suite of experiments is performed:

¹H NMR: To identify the number and types of protons.

¹³C NMR: To identify the number and types of carbon atoms.

¹⁹F NMR: Crucial for confirming the presence of a single fluorine atom and its chemical

environment.

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons

and confirm the overall structure.

Expected Data and Interpretation
The key to differentiating the 2-fluoro and 4-fluoro isomers lies in the analysis of the aromatic

region of the NMR spectra.
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Technique

Expected Data for 2-

Fluoro Isomer (CAS

1863916-87-3)

Expected Data for 4-

Fluoro Isomer (CAS

1863916-88-4)

Interpretation

¹H NMR

Complex multiplet

pattern for the four

aromatic protons on

the fluorobenzyl ring.

Two distinct doublet of

doublets (or two

triplets) pattern,

characteristic of a 1,4-

disubstituted benzene

ring.

The splitting pattern of

the aromatic protons

is highly diagnostic for

the substitution

pattern on the benzyl

ring.

¹³C NMR

Four distinct signals in

the aromatic region,

with carbon-fluorine

couplings (¹J_CF,

²J_CF, etc.)

observable. The

signal for the carbon

directly attached to

fluorine (C-F) will be a

large doublet.

Three distinct signals

in the aromatic region

(due to symmetry),

with observable C-F

couplings.

The number of

aromatic carbon

signals and their

coupling constants

with fluorine confirm

the substitution

pattern.

¹⁹F NMR

A single resonance,

likely a multiplet due

to coupling with

neighboring aromatic

protons.

A single resonance,

likely a triplet of

triplets due to coupling

with ortho and meta

protons.

Confirms the

presence of a single

fluorine atom and

provides information

about its electronic

environment and

neighboring protons.

Table 2: Expected NMR Spectral Data for Defluoro Dolutegravir Isomers.

The combination of these NMR experiments allows for the unambiguous assignment of the

fluorine position on the benzyl ring, thus differentiating the two isomers.

High-Performance Liquid Chromatography (HPLC)
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HPLC is essential for determining the purity of the isolated impurity and for developing

analytical methods to quantify it in the dolutegravir API.

Experimental Protocol: HPLC Purity Determination
System: HPLC with UV detection.

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer) and an

organic solvent like acetonitrile.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detector set at a wavelength where dolutegravir has significant absorbance

(e.g., 260 nm).

Quantification: Purity is determined by the area percentage of the main peak relative to all

other peaks.

Expected Data and Interpretation
The HPLC method should be able to separate Defluoro dolutegravir from dolutegravir and

other potential impurities. Due to the change in polarity from removing a fluorine atom, the

defluoro isomers are expected to have a slightly different retention time than dolutegravir. The

2-fluoro and 4-fluoro isomers may or may not be fully resolved from each other depending on

the specific HPLC method conditions.

Logical Relationship for Isomer Differentiation
The core of the structure elucidation for Defluoro dolutegravir is the differentiation between

the possible positional isomers. The following diagram illustrates the logical process.
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Figure 2: Logic for Differentiating Defluoro Isomers
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Figure 2: Logic for Differentiating Defluoro Isomers

Conclusion
The structure elucidation of Defluoro dolutegravir impurities relies on a combination of

modern analytical techniques. Mass spectrometry provides the initial confirmation of the

molecular formula, while detailed 1D and 2D NMR spectroscopy, particularly ¹H and ¹⁹F NMR,

is indispensable for the definitive identification and differentiation of the 2-fluoro and 4-fluoro

positional isomers. Chromatographic methods like HPLC are then used to ensure the purity of

the reference standard and for its quantification in drug substance and product. This systematic

approach ensures the accurate characterization of these impurities, which is vital for

maintaining the quality and safety of dolutegravir-based therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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